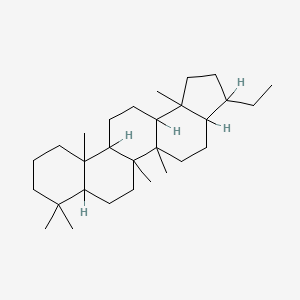
A'-Neo-30-norgammacerane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A’-Neo-30-norgammacerane is a complex organic compound with the molecular formula C29H50. It is a derivative of gammacerane, a pentacyclic triterpane commonly found in geological samples. This compound is notable for its unique structure and its presence in certain types of crude oils and sedimentary rocks, making it a valuable biomarker in geochemical studies .
Applications De Recherche Scientifique
A’-Neo-30-norgammacerane has several scientific research applications, including:
Geochemistry: Used as a biomarker to study the depositional environment and thermal maturity of sedimentary rocks and crude oils.
Petroleum Exploration: Helps in oil-source correlation and classification of oil families.
Environmental Science: Assists in understanding the biodegradation processes of organic compounds in different environments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of A’-Neo-30-norgammacerane typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the pentacyclic structure, followed by various functional group modifications to achieve the final compound. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of A’-Neo-30-norgammacerane is less common due to its specialized applications. when required, it is produced using advanced organic synthesis techniques in controlled laboratory environments. The process involves the use of high-purity reagents and sophisticated equipment to maintain the integrity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
A’-Neo-30-norgammacerane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide, ethyl bromide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or alkanes .
Mécanisme D'action
The mechanism of action of A’-Neo-30-norgammacerane involves its interaction with various molecular targets and pathways. In geochemical studies, it acts as a stable biomarker due to its resistance to biodegradation compared to other similar compounds. The pathways involved in its formation and alteration are complex and depend on the specific environmental conditions .
Comparaison Avec Des Composés Similaires
A’-Neo-30-norgammacerane is often compared with other similar compounds, such as:
Gammacerane: The parent compound, which is more susceptible to biodegradation.
Hopanes: Another class of biomarkers used in geochemical studies, but with different structural features and stability.
Norhopanes: Similar in structure but differ in the number of carbon atoms and functional groups
A’-Neo-30-norgammacerane stands out due to its unique structure and higher resistance to biodegradation, making it a more reliable biomarker in certain applications.
Propriétés
Numéro CAS |
3258-87-5 |
|---|---|
Formule moléculaire |
C29H50 |
Poids moléculaire |
398.7 g/mol |
Nom IUPAC |
(3R,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-3-ethyl-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene |
InChI |
InChI=1S/C29H50/c1-8-20-12-17-26(4)21(20)13-18-28(6)23(26)10-11-24-27(5)16-9-15-25(2,3)22(27)14-19-29(24,28)7/h20-24H,8-19H2,1-7H3/t20-,21+,22+,23-,24-,26+,27+,28-,29-/m1/s1 |
Clé InChI |
XKJROQIFLGXWEY-LMDOITEXSA-N |
SMILES |
CCC1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C |
SMILES isomérique |
CC[C@@H]1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C |
SMILES canonique |
CCC1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C |
Key on ui other cas no. |
36728-72-0 53584-60-4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















